molecular formula C5H12O5 B3028510 D-Arabinitol CAS No. 2152-56-9

D-Arabinitol

Cat. No. B3028510
CAS RN: 2152-56-9
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-QWWZWVQMSA-N
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Description

D-Arabinitol is the D-enantiomer of arabinitol . It is a natural product found in various organisms .


Synthesis Analysis

The synthesis of D-Arabinitol can be achieved by hydrogenation of arabinose on a supported ruthenium catalyst . Another method involves the use of monomers (acrylamide), cross-linker (EGDMA), and porogen (DMSO) to create a homogeneous solution .


Molecular Structure Analysis

D-Arabinitol has a molecular formula of C5H12O5 and a molecular weight of 152.15 g/mol . Its IUPAC name is (2R,4R)-pentane-1,2,3,4,5-pentol . The structure can be represented by the canonical SMILES string: C(C(C(C(CO)O)O)O)O .


Chemical Reactions Analysis

Copper nanoparticles (Cu-NPs) incorporated into chitosan hydrogel can form a film on the surface of a glassy carbon electrode (GCE), creating a sensing element for D-Arabinitol with excellent oxidative catalytic activity .


Physical And Chemical Properties Analysis

D-Arabinitol is a white to off-white solid . It is soluble in water .

Scientific Research Applications

Enzyme Characterization and Differentiation

D-Arabinitol plays a role in characterizing enzymes. Here’s an example:

Molecularly Imprinted Polymers (MIPs)

MIPs are effective for separating enantiomeric compounds. Here’s how D-Arabinitol fits in:

Enhancing l-Arabinitol Conversion

D-Arabinitol contributes to improving the conversion of l-arabinitol to l-xylulose:

Mechanism of Action

Target of Action

D-Arabinitol is a sugar alcohol that is produced specifically by Candida species . It has been found to be a potent inhibitor of hepatic glycogen phosphorylase . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose, which is then used for energy production in the body.

Mode of Action

The mechanism of action for D-Arabinitol involves the activation of glycogen phosphorylase kinase and subsequent inhibition of the alpha form of glycogen phosphorylase . This leads to decreased glycogen synthesis . By inhibiting this enzyme, D-Arabinitol can effectively reduce the breakdown of glycogen, thereby affecting glucose levels in the body.

Biochemical Pathways

D-Arabinitol affects the glycogenolysis pathway by inhibiting hepatic glycogen phosphorylase . This enzyme is responsible for the breakdown of glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate and enters the glycolysis pathway for energy production. By inhibiting this enzyme, D-Arabinitol can effectively reduce the amount of glucose produced from glycogen, thereby affecting the overall energy metabolism in the body.

Pharmacokinetics

The pharmacokinetics of D-Arabinitol exhibits nonlinear characteristics following oral administration . The major distribution tissues of D-Arabinitol are the gastrointestinal tract, liver, and kidney . It is mainly excreted into urine and feces, but less into bile . The prolonged half-life and greater area under the concentration-time curve of D-Arabinitol have been observed, indicating that other components in the administered substance could enhance the absorption of D-Arabinitol through the intestinal barrier .

Result of Action

The primary result of D-Arabinitol’s action is the reduction in the breakdown of glycogen, leading to a decrease in glucose levels in the body. This can have significant implications for energy metabolism and glucose homeostasis. Additionally, a high level of D-Arabinitol is indicative of Candida overgrowth, which is associated with nutrient malabsorption and immune system suppression .

Action Environment

The action of D-Arabinitol can be influenced by various environmental factors. For instance, the presence of other components in the administered substance can enhance the absorption of D-Arabinitol through the intestinal barrier . Furthermore, the production of D-Arabinitol is specific to certain Candida species, and its levels can serve as an indirect assessment for subclinical candidiasis . Therefore, the gut microbiota composition and overall health status of the individual can significantly influence the action, efficacy, and stability of D-Arabinitol.

Future Directions

Research on D-Arabinitol has been growing in recent years, with researchers looking for new micro-organisms, substrates, and technologies . It is used in the food industry as a sweetener and in the production of human therapeutics as an anticariogenic agent and an adipose tissue reducer . It can also be utilized as a substrate for chemical products such as arabinoic and xylonic acids, propylene, ethylene glycol, xylitol, and others .

properties

IUPAC Name

(2R,4R)-pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045979
Record name D-Arabinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

729 mg/mL
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Arabinitol

CAS RN

488-82-4, 2152-56-9
Record name Arabinitol, D-
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Record name Arabitol
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Record name D-Arabinitol
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Record name D-Arabinitol
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Record name Arabinitol
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Record name D-arabinitol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARABINITOL, D-
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Record name ARABINITOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

101 - 104 °C
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
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xylitol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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